1,4-bis(4-nitrophenyl)piperazine-2,5-dione
Overview
Description
1,4-bis(4-nitrophenyl)piperazine-2,5-dione is a chemical compound with the molecular formula C16H16N4O4 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Mechanism of Action
Target of Action
Molecular docking studies of similar piperazine-2,5-dione derivatives have indicated possible efficient interactions via hydrogen bonds with various anticancer target proteins such as human androgen receptor (ar), human steroidogenic cytochrome p450 17a1, epidermal growth factor receptor 2 (her2), and estrogen receptor alpha (erα) .
Mode of Action
It is suggested that the formation of this compound takes place by self-condensation between two molecules of the substrate, with the base causing the generation of the anion on the nitrogen atom stabilized by both phenyl and keto groups attached to the nitrogen atom .
Result of Action
A series of 1,4-diphenyl-2,5-dioxopiperazine derivatives, which are structurally similar, demonstrated appreciable cytotoxic activity against leishmania donovani on both forms of the parasite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(4-nitrophenyl)piperazine-2,5-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be further deprotected and cyclized to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-bis(4-nitrophenyl)piperazine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 1,4-bis(4-aminophenyl)piperazine-2,5-dione.
Substitution: Formation of substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-bis(4-nitrophenyl)piperazine-2,5-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,4-bis(4-aminophenyl)piperazine-2,5-dione: A reduced form of the compound with amino groups instead of nitro groups.
1,4-bis(4-nitrophenyl)piperazine: A similar compound without the dione functionality.
Bis(phthalimido)piperazine: Another piperazine derivative with different substituents.
Uniqueness
1,4-bis(4-nitrophenyl)piperazine-2,5-dione is unique due to the presence of both nitrophenyl groups and the piperazine-2,5-dione structure. This combination imparts distinct chemical properties and potential applications that are not observed in other similar compounds. The nitrophenyl groups enhance its reactivity and potential for further functionalization, while the piperazine-2,5-dione core provides a stable and versatile scaffold for various chemical modifications.
Properties
IUPAC Name |
1,4-bis(4-nitrophenyl)piperazine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O6/c21-15-10-18(12-3-7-14(8-4-12)20(25)26)16(22)9-17(15)11-1-5-13(6-2-11)19(23)24/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUANHABLCGRKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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